2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of a thiazole derivative with a prop-2-yn-1-ylamine under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Prop-2-yn-1-yl)amino]acetic acid
- N-(Prop-2-yn-1-yl)aniline
- N-(Prop-2-yn-1-yl)pyridine
Uniqueness
2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a thiazole ring, an alkyne group, and a carboxylic acid functional group, which contribute to its diverse reactivity and interactions with biological molecules. Research indicates that this compound may exhibit anti-tumor properties and serve as a bioorthogonal reagent, facilitating the study of biomolecular interactions.
The molecular formula for this compound is C7H6N2O2S, with a molecular weight of approximately 182.20 g/mol. It typically appears as a crystalline solid, ranging in color from off-white to yellow.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The alkyne group allows it to participate in click chemistry reactions, forming stable covalent bonds with target biomolecules. This property is particularly useful in bioconjugation applications and for developing targeted therapeutics.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Bioorthogonal Chemistry : Its alkyne functionality allows for selective labeling and tracking of biomolecules in complex biological systems.
- Reactive Oxygen Species (ROS) Generation : The compound can act as a photosensitizer, generating ROS that interact with cellular components, leading to various biological effects.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Anticancer Activity
Studies indicate that this compound exhibits potential anti-tumor properties. In vitro evaluations have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation effectively. For instance, related thiazole derivatives exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines .
Cell Line | IC50 (µM) | Notes |
---|---|---|
K562 (Leukemia) | < 1 | Comparable potency to dasatinib |
MDA-MB 231 (Breast) | > 20 | Less active compared to other derivatives |
HCT-15 (Colon Cancer) | 20.2 | Moderate activity |
DU-145 (Prostate Cancer) | < 10 | Significant inhibition observed |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Preliminary tests suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to quantify this effect and explore mechanisms involved.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives related to 2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid:
- Study on Antitumor Activity : A series of novel thiazole derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. One derivative demonstrated high potency against leukemia cells, suggesting the potential for developing new anticancer agents based on this scaffold .
- Click Chemistry Applications : Research has shown that the alkyne group in the compound allows it to participate in click chemistry reactions effectively. This property has been exploited in bioconjugation studies aimed at tracking biomolecular interactions within living cells.
Properties
Molecular Formula |
C7H6N2O2S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S/c1-2-3-8-7-9-4-5(12-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11) |
InChI Key |
JMBPEZWMUYCEGY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
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